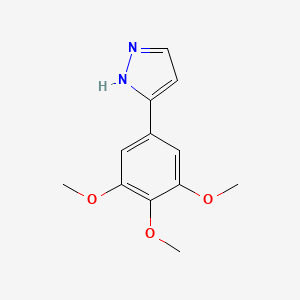

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-15-10-6-8(9-4-5-13-14-9)7-11(16-2)12(10)17-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUSEKUPSWKJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Biological Activities of 3 3,4,5 Trimethoxyphenyl 1h Pyrazole and Its Derivatives in Vitro Studies

Anticancer Activities and Molecular Targets

In vitro studies have revealed that 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole and its derivatives exhibit potent anticancer activities against a variety of human cancer cell lines. The primary mechanisms contributing to these effects include the inhibition of tubulin polymerization, interference with crucial cellular signaling pathways through kinase inhibition, induction of cell cycle arrest, and the activation of apoptotic cell death. Furthermore, some derivatives have shown potential to inhibit angiogenesis, a critical process in tumor growth and metastasis.

Tubulin Polymerization Inhibition and Microtubule Destabilization

One of the most well-documented mechanisms of action for derivatives of this compound is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their disruption leads to mitotic arrest and subsequent apoptotic cell death, making them a key target for anticancer drug development.

A series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives were synthesized and evaluated as antitubulin agents. The most promising compound, (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone, demonstrated significant inhibition of tumor cell growth with IC50 values ranging from 0.054 to 0.16 μM and was shown to effectively inhibit tubulin polymerization. researchgate.net This inhibition of tubulin assembly leads to the destructive damage of the microtubule network within cancer cells. researchgate.net Similarly, novel indole-pyrazole hybrids have been identified as tubulin-targeting agents. One such compound exhibited moderate inhibitory activity against tubulin polymerization with an IC50 value of 19 μM. nih.gov

The 3,4,5-trimethoxyphenyl moiety is a critical feature for this activity, as it is known to interact with the colchicine (B1669291) binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the cellular microtubule network.

The colchicine binding site on β-tubulin is a well-established target for microtubule-destabilizing agents. Molecular docking studies have consistently shown that derivatives of this compound orient themselves within this pocket. The 3,4,5-trimethoxyphenyl ring plays a crucial role in this interaction, often forming key hydrogen bonds and hydrophobic interactions with amino acid residues in the binding site, such as Cys241. ajpamc.comresearchgate.net

For instance, molecular modeling of certain (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives confirmed their binding mode at the colchicine site. researchgate.net This interaction is believed to be the basis for their ability to inhibit tubulin polymerization and induce microtubule destabilization. researchgate.net Further evidence comes from competitive binding assays, where these compounds have been shown to inhibit the binding of radiolabeled colchicine to tubulin, confirming that they share the same binding site. The potent inhibition of tubulin polymerization by these compounds, with IC50 values in the low micromolar and even nanomolar range for some derivatives, underscores the significance of this mechanism in their anticancer profile. researchgate.netajpamc.com

| Compound | Target | IC50 (μM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | Tubulin Polymerization | Not specified in abstract | A549, HT-1080, SGC-7901 | researchgate.net |

| Indole-pyrazole hybrid (Compound 18) | Tubulin Polymerization | 19 | Huh7, Mahlavu | nih.gov |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (4d) | Tubulin Polymerization | 3.35 | MGC-803 | nih.gov |

Kinase Inhibition Profiles

In addition to their effects on tubulin, derivatives of this compound have been shown to inhibit the activity of various protein kinases. Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them important therapeutic targets.

Several studies have demonstrated that pyrazole-based compounds can act as multi-kinase inhibitors. For example, a series of 1,3,4-triarylpyrazoles was found to reduce the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. bohrium.com Molecular docking studies suggest that these compounds bind to the ATP-binding site of these kinases. bohrium.com

Other research has focused on the inhibition of specific kinases. For instance, novel pyrazole (B372694) derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. sciencepublishinggroup.com Compounds containing the pyrazole scaffold have also been evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. nih.govresearchgate.net Furthermore, pyrazole-based compounds have shown inhibitory activity against Janus kinases (JAK2/3) and Aurora kinases (A/B), which are involved in cancer cell signaling and mitosis, respectively. nih.gov

The ability of these compounds to target multiple kinases suggests a broader mechanism of action that could be beneficial in overcoming drug resistance.

| Compound Type | Inhibited Kinase(s) | IC50 (μM) | Reference |

|---|---|---|---|

| 1,3,4-triarylpyrazole derivative (Compound 6) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Activity reduced at 100 μM | bohrium.com |

| Pyrazole derivative with hydroxamic acid group (Compound 6f) | CDK2 | Not specified in abstract | sciencepublishinggroup.com |

| Hybrid pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK | 8.27 - 19.03 | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e) | JAK2, JAK3, Aurora A, Aurora B | 0.166, 0.057, 0.939, 0.583 | nih.gov |

Induction of Cell Cycle Arrest

By disrupting microtubule function and inhibiting key cell cycle kinases, derivatives of this compound effectively induce cell cycle arrest, preventing cancer cells from completing mitosis and proliferating. The most commonly observed effect is an arrest in the G2/M phase of the cell cycle, which is consistent with the mechanism of action of microtubule-targeting agents.

For example, treatment of SGC-7901 cancer cells with (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone led to a significant arrest in the G2/M phase. researchgate.net Similarly, a novel indole-pyrazole hybrid was shown to cause cell cycle arrest at the G2/M phase in both Huh7 and Mahlavu hepatocellular carcinoma cells. nih.gov Other studies have reported cell cycle arrest in the S phase. For instance, a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative induced S phase arrest in MDA-MB-468 triple-negative breast cancer cells. nih.gov

The accumulation of cells in the sub-G1 phase is often indicative of apoptosis, and this has also been observed following treatment with some of these compounds. This suggests that beyond simply halting proliferation, these pyrazole derivatives can trigger programmed cell death.

| Compound | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | SGC-7901 | G2/M | researchgate.net |

| Indole-pyrazole hybrid (Compound 18) | Huh7, Mahlavu | G2/M | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | S Phase | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e) | K562, HCT116 | G2 | nih.gov |

Apoptosis Induction Pathways

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis, or programmed cell death. Derivatives of this compound have been shown to be potent inducers of apoptosis in various cancer cell lines. This process is typically mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

One study demonstrated that a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative provoked apoptosis in MDA-MB-468 cells, which was accompanied by an increased level of reactive oxygen species (ROS) and activation of caspase-3. nih.gov The activation of caspase-3 is a key event in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately cell death.

The induction of apoptosis by these compounds is often linked to their ability to disrupt microtubule dynamics and cause cell cycle arrest. The prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway, which involves the mitochondria and the Bcl-2 family of proteins. While the precise upstream signaling events are still under investigation for many derivatives, the consistent observation of apoptosis induction highlights a critical aspect of their anticancer activity.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The inhibition of angiogenesis is therefore a valuable strategy in cancer therapy. Some derivatives of this compound have shown promise as anti-angiogenic agents in in vitro models.

While direct and extensive in vitro studies on the anti-angiogenic effects of the core compound are not as widely reported as other mechanisms, the inhibition of kinases such as VEGFR-2 and PDGFR-β by some pyrazole derivatives suggests a potential anti-angiogenic mechanism. bohrium.com These receptor tyrosine kinases play crucial roles in mediating the signaling pathways that drive angiogenesis. By inhibiting these kinases, the pyrazole derivatives can potentially block the proliferation and migration of endothelial cells, which are the building blocks of new blood vessels. Further research is needed to fully elucidate the anti-angiogenic potential and the specific molecular targets involved for this class of compounds.

Antimicrobial and Antifungal Activities

The pyrazole scaffold is a common feature in many compounds with antimicrobial and antifungal properties. ijper.orgontosight.ai The incorporation of a 3,4,5-trimethoxyphenyl group into the pyrazole ring has been explored as a strategy to enhance these activities.

Several studies have evaluated the antibacterial activity of this compound derivatives against a range of Gram-positive and Gram-negative bacteria. For example, a series of novel 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. ijper.org One of the synthesized compounds, (Z)-2-bromo-N'-((1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide (6d), was found to have potent antimicrobial activity. ijper.org

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. While specific MIC values for a broad range of this compound derivatives are not always detailed in the literature, the general class of pyrazole derivatives has shown significant antibacterial potential. For instance, some pyrazole-triazole hybrids have demonstrated potent inhibition of both Gram-positive and Gram-negative bacterial strains with MIC values in the range of 10–15 μg/ml. nih.gov Other pyrazole derivatives have shown MIC values as low as 0.39 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-triazole hybrids | Gram-positive and Gram-negative bacteria | 10 - 15 | nih.gov |

| Trifluorophenyl-substituted pyrazoles | MRSA | 0.39 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | <1 | nih.gov |

| Indazole derivative 5 | S. epidermidis and S. aureus (including MDR) | 64 - 128 | nih.gov |

| Pyrazoline 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium (including resistant variants) | 4 | nih.gov |

The antifungal potential of this compound derivatives has also been investigated. The pyrazole ring is a known pharmacophore in the design of fungicides. nih.gov Studies have shown that these compounds can be effective against a variety of pathogenic fungi.

For instance, one study on pyrazole derivatives reported that a compound, 3b, was highly effective against Aspergillus niger and Aspergillus flavus, with inhibition zones of 32.0 mm and 30.0 mm, respectively. nih.gov Another study on novel triazoles containing a phenylethynyl pyrazole side chain found that several compounds exhibited good to excellent inhibitory activity against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 1 to 0.0625 μg/mL. nih.gov

| Compound Type/Number | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole 3b | Aspergillus niger ATCC 11414 | Effective (Inhibition Zone 32.0 mm) | nih.gov |

| Pyrazole 3b | Aspergillus flavus ATCC 9643 | Effective (Inhibition Zone 30.0 mm) | nih.gov |

| Triazole with phenylethynyl pyrazole 5a | Candida albicans | 0.0625 | nih.gov |

| Triazole with phenylethynyl pyrazole 5b | Candida albicans | 0.0625 | nih.gov |

| Triazole with phenylethynyl pyrazole 5j | Candida albicans | 0.0625 | nih.gov |

| Triazole with phenylethynyl pyrazole 5k | Candida albicans | 0.0625 | nih.gov |

| Triazole with phenylethynyl pyrazole 6a | Candida albicans | 0.0625 | nih.gov |

| Triazole with phenylethynyl pyrazole 6c | Candida albicans | 0.0625 | nih.gov |

| Triazole with phenylethynyl pyrazole 6c | Cryptococcus neoformans | 0.0625 | nih.gov |

| Triazole with phenylethynyl pyrazole 6c | Aspergillus fumigatus | 4.0 | nih.gov |

Additional Pharmacological Activities

Antioxidant Activity

Oxidative stress from free radicals can lead to cellular damage and is implicated in various diseases. semanticscholar.org The pyrazole nucleus is a core component of many molecules investigated for their antioxidant properties. semanticscholar.org The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the N-H proton. nih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to evaluate this activity. nih.gov

A series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles were evaluated for their anticancer activity, which was linked to the induction of reactive oxygen species (ROS), ultimately leading to apoptosis in cancer cells. nih.gov This pro-oxidant effect in cancer cells contrasts with the radical-scavenging antioxidant activity observed in other contexts. For instance, various synthetic pyrazoles have demonstrated potent radical scavenging activity, sometimes superior to standard antioxidants like ascorbic acid. nih.gov

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | ROS Formation | Elevated level of ROS in MDA-MB-468 cells | nih.gov |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Potent radical scavenging activity | nih.gov |

| 1,5-diarylpyrazoles | DPPH Radical Scavenging | Good DPPH radical scavenging activity | nih.gov |

| 5-(4-nitrophenyl)-1,3- diphenyl-4,5-dihydro-1H-pyrazole | Radical Scavenging & Total Antioxidant Capacity | Prominent antioxidant potential | banglajol.info |

Neuroprotective Efficacy

In vitro studies have been conducted to evaluate the neuroprotective potential of pyrazole derivatives containing the 3,4,5-trimethoxyphenyl moiety. A key study investigated a series of newly synthesized 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo[3,4-d]pyridazine scaffolds for their ability to protect against neurotoxicity in a well-established cellular model. researchgate.net

The neuroprotective activity of these compounds was assessed against cell death induced by 6-hydroxydopamine (6-OHDA) in human neuroblastoma SH-SY5Y cells. researchgate.net 6-OHDA is a neurotoxin commonly used to induce oxidative stress and apoptosis in neuronal cells, thereby simulating some aspects of neurodegenerative disease pathology in vitro. In the study, SH-SY5Y cells were pre-treated with the test compounds before being exposed to 6-OHDA. The survival of the neuronal cells was then measured to determine the protective efficacy of the compounds. researchgate.net

The research identified several derivatives with significant (p < 0.05) cell protection capabilities. Specifically, the less cytotoxic compounds from the pyrazole series (compounds 4b, 4e–g) and all the pyrazolo[3,4-d]pyridazine derivatives (compounds 5a–g) were advanced for neuroprotection evaluation. researchgate.net

Among the tested molecules, the pyrazolo[3,4-d]pyridazine series demonstrated particularly strong neuroprotective effects. Compound 5e emerged as the most potent agent, exhibiting a relative neuroprotection of 110.7 ± 4.3%. This compound not only offered complete protection against the 6-OHDA insult but appeared to promote cell viability beyond the control levels. Furthermore, it demonstrated the highest cell viability index of 107.2 ± 2.9% in the absence of the neurotoxin, indicating its low cytotoxicity and potential to support cell health. researchgate.net

The findings suggest that the fusion of the pyrazole ring with a pyridazine (B1198779) ring, to form the pyrazolo[3,4-d]pyridazine scaffold, in combination with the 3,4,5-trimethoxyphenyl group, is a favorable structural feature for neuroprotective activity in this in vitro model. researchgate.net

Table 1: Neuroprotective Effects of 3,4,5-Trimethoxybenzene Bearing Pyrazole and Pyrazolo[3,4-d]pyridazine Derivatives on 6-OHDA Treated SH-SY5Y Cells researchgate.net

| Compound ID | Compound Series | Cell Viability Index (%) | Relative Neuroprotection (%) |

| 4b | Pyrazole | 99.8 ± 4.2 | 87.5 ± 3.6 |

| 4e | Pyrazole | 96.3 ± 1.9 | 85.3 ± 4.1 |

| 4f | Pyrazole | 98.6 ± 3.4 | 86.9 ± 2.8 |

| 4g | Pyrazole | 95.7 ± 2.6 | 82.4 ± 3.5 |

| 5a | Pyrazolo[3,4-d]pyridazine | 101.4 ± 3.5 | 90.3 ± 4.5 |

| 5b | Pyrazolo[3,4-d]pyridazine | 103.5 ± 2.7 | 95.7 ± 3.8 |

| 5c | Pyrazolo[3,4-d]pyridazine | 105.1 ± 3.1 | 98.6 ± 2.9 |

| 5d | Pyrazolo[3,4-d]pyridazine | 106.8 ± 4.1 | 105.4 ± 3.7 |

| 5e | Pyrazolo[3,4-d]pyridazine | 107.2 ± 2.9 | 110.7 ± 4.3 |

| 5f | Pyrazolo[3,4-d]pyridazine | 104.7 ± 3.8 | 101.2 ± 4.1 |

| 5g | Pyrazolo[3,4-d]pyridazine | 106.2 ± 3.3 | 103.8 ± 3.4 |

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Influence of the 3,4,5-Trimethoxyphenyl Moiety on Bioactivity

The 3,4,5-trimethoxyphenyl (TMP) group is a significant pharmacophore found in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties. researchgate.netnih.govnih.gov Its incorporation into the pyrazole (B372694) scaffold is a key strategy in drug design, often leading to potent biological activity. researchgate.netresearchgate.net For instance, the TMP moiety is a common feature in tubulin polymerization inhibitors, where it is known to bind to the colchicine (B1669291) site of β-tubulin. nih.govtandfonline.com In a series of novel pyrrolizines, the presence of the TMP moiety was integral to their cytotoxic activity. nih.gov Similarly, chalcones featuring a TMP group have demonstrated significant cytotoxicity against various cancer cell lines. mdpi.com The design of pyrazole-based combretastatin (B1194345) A-4 analogues also preserved the TMP moiety, aiming to enhance cytotoxic activity. researchgate.net Furthermore, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that a TMP group at position 5 resulted in very high cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com

The three methoxy (B1213986) groups on the phenyl ring are not merely bulk substituents; they play a critical role in receptor binding and efficacy through specific molecular interactions. These groups can act as hydrogen bond acceptors, a crucial interaction for ligand-receptor binding. nih.gov For example, in docking studies with COX-2, the methoxy group of a p-methoxyphenyl substituent was shown to form a hydrogen bond with the essential amino acid Arg120 within the active site. researchgate.net In another study, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines designed as tubulin polymerization inhibitors showed that a hydrogen bond forms between one of the methoxy groups on the TMP ring and the amino acid residue Cysβ241. tandfonline.com

The presence and positioning of methoxy groups can significantly alter binding affinity. Masking phenol (B47542) groups as methoxy groups has been shown to decrease the relative binding affinity for estrogen receptors. nih.gov However, it is noted that these methoxy groups can be metabolized back into phenols in vivo, potentially restoring high-affinity binding. nih.gov This highlights the metabolic considerations that are intertwined with SAR.

The specific arrangement of the methoxy groups on the phenyl ring is critical for biological activity. Studies on substituted phenethylamines, for instance, revealed the importance of a 2,4,5-substitution pattern for potent binding to the serotonergic 5-HT2A receptor. frontiersin.org Varying the 3,4,5-trimethoxy substitution pattern to other positional isomers resulted in significant changes in activity, underscoring the sensitivity of the receptor to the precise location of these substituents. frontiersin.org While direct SAR studies on positional isomers of the 3-(trimethoxyphenyl)-1H-pyrazole are less common in the reviewed literature, the principles derived from related scaffolds suggest that the 3,4,5-arrangement is likely optimized for specific targets. Any deviation from this pattern would alter the electronic distribution and steric profile of the molecule, thereby affecting its fit and interaction with the biological target.

Impact of Substitutions on the Pyrazole Heterocycle

The pyrazole ring itself is a versatile scaffold whose biological and chemical properties are heavily influenced by the nature and position of its substituents. nih.govresearchgate.net The aromatic character of the pyrazole ring allows it to participate in various interactions, and its two nitrogen atoms provide sites for hydrogen bonding, acting as both donors (N-1) and acceptors (N-2). nih.gov Substitutions at the nitrogen and carbon atoms of the heterocycle can modulate the compound's lipophilicity, electronic properties, and steric conformation, thereby fine-tuning its pharmacological profile. researchgate.netresearchgate.net

Substitution at the N-1 position of the pyrazole ring is a common strategy for modifying the activity of pyrazole-based compounds. The nature of the substituent can have a profound impact on potency and selectivity. For instance, in a study of 3,5-diphenylpyrazole (B73989) derivatives as inhibitors of meprin α and β, the introduction of lipophilic groups like methyl or phenyl at the N-1 position resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted (N-H) analogue. nih.gov Conversely, in the development of phosphodiesterase 5 (PDE5) inhibitors, introducing basic alkyl or heteroaryl substituents at the N-2 position was found to be beneficial for achieving potent and selective inhibitors. nih.gov The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 isomers, and the ratio often depends on the nature of the substituents and the reaction conditions, adding another layer of complexity to the SAR. nih.gov

| Base Scaffold | N-1 Substituent | Target | Effect on Activity |

| 3,5-diphenylpyrazole | Methyl | Meprin α/β | 4- to 6-fold decrease |

| 3,5-diphenylpyrazole | Phenyl | Meprin α/β | 4- to 6-fold decrease |

| Pyrazole | Basic Alkyl (at N-2) | PDE5 | Increased potency/selectivity |

| Pyrazole | Heteroaryl (at N-2) | PDE5 | Increased potency/selectivity |

C-3 and C-5 Positions: These positions are often substituted with aryl groups to create scaffolds like the 3,5-diaryl pyrazoles. In the context of meprin inhibitors, a 3,5-diphenylpyrazole showed high inhibitory activity. nih.gov The electronic nature of substituents at these positions can also influence the tautomeric equilibrium of the pyrazole ring, which can be critical for biological activity. Electron-donating groups tend to favor the C-3 tautomer, while electron-withdrawing groups can stabilize the C-5 tautomer. nih.govresearchgate.net

C-4 Position: Due to the electronic nature of the pyrazole ring, the C-4 position is susceptible to electrophilic substitution. nih.gov This position can be functionalized to introduce a variety of groups that can extend into the binding pocket of a target protein.

Vicinal Disubstitution: For some targets, the relationship between substituents on adjacent carbons is key. For example, in a series of 3,4,5-triphenyl-1H-pyrazole derivatives acting as prostacyclin mimetics, studies demonstrated that a vicinal diphenyl arrangement was a minimum structural requirement for binding and activity. nih.gov

A summary of substituent effects at different positions is presented below.

| Position | Substituent Type | Influence on Properties |

| C-3/C-5 | Electron-donating groups | Favors C-3 tautomer |

| C-3/C-5 | Electron-withdrawing groups | Stabilizes C-5 tautomer |

| C-3/C-5 | Aryl groups | Can confer high inhibitory activity (e.g., Meprin) |

| C-4 | Various functional groups | Site for electrophilic substitution, allows for molecular extension |

| C-3/C-4 or C-4/C-5 | Vicinal diphenyl groups | Minimum requirement for PGI2 receptor binding in specific series |

Role of Linker Chemistry and Scaffold Hybridization

Connecting the core 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole scaffold to other chemical moieties through various linkers is a powerful strategy in rational drug design. This approach, known as scaffold hybridization, aims to create novel molecules that can interact with multiple targets or with different regions of a single target to enhance potency, selectivity, or pharmacokinetic properties. mdpi.comzsmu.edu.ua

The pyrazole ring itself can function as a linker. In the structure of the kinase inhibitor crizotinib, the pyrazole fragment serves to provide an extended conformation, properly orienting the other functional parts of the molecule for optimal binding. nih.gov

Various hybridization strategies have proven successful:

Pyrimidyl-Pyrazoles: Derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been designed as novel selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov

Oxadiazole-Pyrazoles: Hybrid molecules incorporating a 1,3,4-oxadiazole (B1194373) ring with a 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole core have been synthesized and evaluated for antimicrobial and antioxidant activities. researchgate.net

Triazole-Pyrazoles: The structural combination of pyrazole and 1,2,4-triazole (B32235) fragments in a single molecule is explored to increase the likelihood of interaction with various biological targets. zsmu.edu.ua Hybrid compounds based on chalcones and the 1,2,4-triazole of letrozole (B1683767) have been designed as antimitotic agents. mdpi.com

Pyrimidine-Pyrazoles: Fusing or linking pyrimidine (B1678525) and pyrazole scaffolds has led to the development of compounds with significant anticancer activity. researchgate.net

Strategic Integration with Other Pharmacophores (e.g., Thiazole (B1198619), Pyrrolidine, Oxadiazole)

Molecular hybridization, a key strategy in drug design, involves the covalent linking of two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, efficacy, or a modified biological activity profile. The integration of the this compound moiety with other heterocyclic systems like thiazole and oxadiazole has been explored to develop potent therapeutic agents, particularly in the realm of anticancer research.

Thiazole Hybrids: The combination of the pyrazole core with a thiazole ring has been a fruitful approach in medicinal chemistry. The thiazole ring is a component of numerous clinically used drugs and is known to confer a wide range of pharmacological activities. When hybridized with pyrazole derivatives, particularly those bearing the 3,4,5-trimethoxyphenyl group (a known tubulin polymerization inhibitor moiety), the resulting molecules often exhibit significant cytotoxic activity.

For instance, a series of thiazole-2(3H)-thiones bearing a 4-(3,4,5-trimethoxyphenyl) group were synthesized and evaluated as anticancer agents. nih.gov These compounds were designed as analogs of combretastatin A-4, a potent natural antimitotic agent. The study revealed that certain derivatives, particularly those with chlorobenzyl substitutions, displayed potent inhibitory effects against cancer cell lines like MCF-7 (breast cancer). nih.gov The strategic inclusion of the thiazole ring serves to create a rigid scaffold that correctly orients the key pharmacophoric elements, such as the trimethoxyphenyl ring, for optimal interaction with the biological target, in this case, the colchicine binding site of tubulin. nih.gov

Similarly, the development of novel hybrid compounds integrating thiazole and pyrazole pharmacophores has been successful. researchgate.net One study reported that the synthesized hybrids showed notable in vitro anticancer potency against the MCF-7 cell line. researchgate.net This highlights the synergistic effect of combining these two heterocyclic systems.

Oxadiazole Hybrids: The 1,3,4-oxadiazole ring is another important pharmacophore known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netmdpi.com It is often used as a bioisosteric replacement for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.

The table below summarizes the biological activities of representative hybrid compounds.

| Compound Class | Pharmacophore Combination | Example Compound | Target/Cell Line | Activity (IC₅₀) |

| Thiazole-Pyrazoles | 4-(3,4,5-trimethoxyphenyl)-thiazole-2(3H)-thione | 3-(chlorobenzyl)-4-(3,4,5-trimethoxyphenyl)thiazole-2(3H)-thione | MCF-7 | 1.14 µg/mL nih.gov |

| Thiazole-Pyrazoles | Naphthoyl-(3-pyrazolyl)thiazole | Compound IVc | MCF-7 | 126.98 µM researchgate.net |

| Oxadiazole-Pyrazoles | 2-(pyrazol-4-yl)-1,3,4-oxadiazole | Compound 7c | Xanthomonas oryzae pv. oryzae | 7.40 µg/mL nih.gov |

| Thiadiazole-Pyrazoles | 2-arylamino-5-aryl-1,3,4-thiadiazole | 2-Amino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivative | MCF-7 | 6.6 µM nih.gov |

Principles for Rational Design Towards Enhanced Selectivity and Potency

The rational design of novel drugs based on the this compound scaffold aims to optimize its interaction with a specific biological target while minimizing off-target effects. This leads to enhanced potency (activity at lower concentrations) and selectivity (preferential action on the desired target). nih.gov The pyrazole ring is a versatile template that allows for structural modifications at several positions (N1, C4, and C5). nih.gov

Key principles for the rational design of these compounds include:

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical for determining biological activity and selectivity. nih.gov

N1-Substitution: Introducing different groups at the N1 position of the pyrazole can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. For example, in the design of monoamine oxidase (MAO) inhibitors, analogs with positively charged substituents at N1 showed higher selectivity for MAO-A over MAO-B. nih.gov

C4-Substitution: The C4 position can be modified to introduce groups that can form additional interactions with the target protein. For instance, incorporating arylchalcogenyl groups at this position in 1H-pyrazole analogs led to a higher nociceptive threshold. nih.gov

Conformational Restriction: The 3,4,5-trimethoxyphenyl group is a key feature of many potent tubulin inhibitors, such as combretastatin A-4. In these molecules, the cis-configuration of the stilbene (B7821643) bridge is crucial for activity. Replacing this flexible bridge with a more rigid heterocyclic ring, like pyrazole, helps to lock the molecule in a bioactive conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency.

Bioisosteric Replacement: The strategic replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the drug-like characteristics of a molecule. For example, as mentioned earlier, the 1,3,4-oxadiazole ring can be used as a bioisostere for amide or ester groups to enhance metabolic stability.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques like molecular docking can be employed. nih.gov This allows for the design of molecules that fit precisely into the active site of the target. For example, docking studies can help rationalize the observed SAR and guide the synthesis of new analogs with improved binding affinity. Studies on 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles as xanthine (B1682287) oxidase inhibitors used molecular modeling to understand the key interactions between the inhibitor and the active site residues of the enzyme. nih.govresearchgate.net

The following table provides examples of rational design strategies and their outcomes for pyrazole-based compounds.

| Design Principle | Structural Modification | Desired Outcome | Example Target |

| N1-Substitution | Introduction of positively charged groups | Increased selectivity | MAO-A nih.gov |

| C4-Substitution | Addition of arylchalcogenyl groups | Increased potency | Nociceptive pathways nih.gov |

| Conformational Lock | Replacement of flexible linker with pyrazole ring | Enhanced potency | Tubulin |

| Structure-Based Design | Optimization of substituents for active site binding | Increased potency and selectivity | Xanthine Oxidase nih.govresearchgate.net |

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new drug candidates with superior therapeutic profiles.

Computational Approaches in the Investigation of 3 3,4,5 Trimethoxyphenyl 1h Pyrazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands like 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole and its analogs interact with the active sites of biological targets.

Ligand-Protein Interaction Analysis (e.g., Tubulin, Kinases, COX Enzymes, MAO, Carbonic Anhydrase)

Molecular docking studies have been extensively performed to investigate the interaction of pyrazole (B372694) derivatives, particularly those containing the 3,4,5-trimethoxyphenyl moiety, with a range of protein targets.

Tubulin: The 3,4,5-trimethoxyphenyl group is a well-known feature of many tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. Docking studies on derivatives of this compound confirm that this scaffold can effectively occupy the colchicine-binding pocket of tubulin. nih.govrsc.orgrsc.org These simulations reveal that the trimethoxyphenyl ring often anchors the molecule within a key hydrophobic region of the binding site, while the pyrazole core and other substituents form crucial hydrogen bonds and other interactions. nih.govrsc.org For instance, in a study of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, molecular docking analysis showed a snug fit into the colchicine-binding pocket, which correlated with potent anti-tubulin polymerization activity. nih.gov

Kinases: Pyrazole derivatives have been docked against various protein kinases, which are critical targets in cancer therapy. bioinformation.netresearchgate.netresearchgate.netnih.gov Docking studies on pyrazole derivatives with targets like VEGFR-2, Aurora A, and CDK2 have shown that these compounds can fit deeply within the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions. bioinformation.netresearchgate.netnih.gov The specific interactions often involve the pyrazole ring acting as a scaffold, with substituents forming critical contacts with the hinge region and other parts of the active site.

COX Enzymes: The pyrazole scaffold is a core component of selective COX-2 inhibitors like celecoxib. Docking studies of various pyrazole-containing compounds into the active sites of COX-1 and COX-2 have been conducted to rationalize their anti-inflammatory activity and selectivity. ceon.rsrjpn.orgdergipark.org.trdergipark.org.tr These simulations show that the pyrazole ring and its substituents can form specific interactions within the enzyme's catalytic domain. ceon.rs The 4,5-dihydro-1H-pyrazole ring, a related structure, has been identified as important for interactions with the COX-2 enzyme. dergipark.org.trdergipark.org.tr

Monoamine Oxidase (MAO): Derivatives of 1H-pyrazole have been investigated as inhibitors of MAO-A and MAO-B, enzymes implicated in depression and neurodegenerative diseases. mdpi.comnih.gov Molecular docking studies suggest that these compounds can bind effectively within the active sites of both MAO isoforms, with the pyrazole core and its substituents forming key interactions with the flavin cofactor and surrounding residues. mdpi.com The binding affinity often differs between MAO-A and MAO-B, indicating potential for isoform selectivity. nih.gov

Carbonic Anhydrase (CA): Pyrazole derivatives, including those with a trimethoxyphenyl group, have been evaluated as inhibitors of carbonic anhydrase isoforms. nih.govresearchgate.netnih.gov Docking studies reveal that these compounds can bind to the zinc-containing active site of human carbonic anhydrase I and II (hCA I and II). researchgate.netnih.gov The interactions typically involve the pyrazole ring and associated functional groups forming hydrogen bonds and other contacts with key amino acid residues within the active site. researchgate.net

Identification of Critical Binding Pockets and Amino Acid Residues

A key outcome of molecular docking is the identification of the specific amino acid residues that are critical for ligand binding.

For tubulin , docking studies on trimethoxyphenyl-containing pyridine (B92270) derivatives, which share features with the title compound, have consistently highlighted the importance of hydrogen bonding with Cys241 . rsc.org This interaction, along with hydrophobic interactions within the colchicine binding site, is crucial for the inhibitory activity. rsc.orgrsc.org

In the context of kinases , pyrazole derivatives have been shown to interact with key residues in the ATP-binding site. For example, docking with VEGFR-2, Aurora A, and CDK2 has revealed multiple hydrogen bond interactions that stabilize the ligand-protein complex. bioinformation.netresearchgate.netnih.gov

With COX enzymes , docking of pyrazole derivatives has shown interactions with key residues such as Arg120, Tyr355, and Ser530 in the active site, which are known to be important for the binding of NSAIDs. nih.gov

For carbonic anhydrase inhibitors, docking studies of pyrazole-sulfonamide hybrids have identified interactions with crucial residues like His94, His96, His119, Val121, Leu198, Thr199, and Thr200. nih.gov

The following table summarizes key interacting residues identified through docking studies for related pyrazole compounds with various protein targets.

| Target Protein | Key Interacting Amino Acid Residues | Reference |

| Tubulin | Cys241 | rsc.org |

| COX-2 | Arg120, Tyr355, Ser530, Met522, Trp387 | nih.gov |

| Carbonic Anhydrase II | His94, His96, His119, Val121, Thr199 | nih.gov |

| MAO-A/B | Residues within the hydrophobic pocket | mdpi.com |

| Protein Kinases (general) | Hinge region residues | researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used as a 3D query to search large compound libraries in a process called virtual screening to identify new potential lead compounds. researchgate.netrsc.org

For pyrazole-based compounds, pharmacophore models have been developed to identify key features necessary for inhibiting various targets. nih.govnih.gov A typical pharmacophore model for a kinase inhibitor might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific spatial orientation. nih.gov For instance, a pharmacophore model for phosphodiesterase 4 (PDE4) inhibitors based on pyrazole analogues identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for activity. nih.gov

Virtual screening campaigns using such pharmacophore models have successfully identified novel pyrazole-containing compounds with desired biological activities. nih.govals-journal.com This approach allows for the efficient exploration of chemical space to find new molecules that fit the binding hypothesis for a specific target, guiding the synthesis and testing of the most promising candidates. researchgate.netnih.gov

Computational Prediction of Drug-Likeness and Relevant Pharmacokinetic Parameters

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have drug-like properties. Computational methods are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govchemmethod.comnih.gov

For derivatives containing the 3,4,5-trimethoxyphenyl pyrazole scaffold, in silico ADMET predictions are often performed to evaluate their pharmacokinetic profiles. nih.govijper.org These predictions assess parameters such as:

Lipinski's Rule of Five: To evaluate oral bioavailability. Trimethoxyphenyl pyridine derivatives have been shown to conform well to this rule. tandfonline.com

Absorption: Including oral absorption and cell permeability.

Distribution: Such as plasma protein binding and blood-brain barrier penetration.

Metabolism: Predicting sites of metabolic transformation.

Excretion: Estimating clearance pathways.

Toxicity: Predicting potential toxicities, such as AMES toxicity. nih.gov

Studies on various pyrazole derivatives have shown that they often possess promising pharmacokinetic properties, including good oral bioavailability scores and acceptable synthetic feasibility. chemmethod.comijper.org These computational predictions are vital for prioritizing which compounds should be advanced to more resource-intensive preclinical and clinical studies. researchgate.net

The following table lists some key pharmacokinetic parameters often predicted computationally.

| Parameter | Description | Importance |

| Molecular Weight | Mass of the molecule | Influences absorption and distribution |

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affects absorption and permeability |

| H-bond Donors | Number of hydrogen bond donors | Affects solubility and membrane permeability |

| H-bond Acceptors | Number of hydrogen bond acceptors | Affects solubility and membrane permeability |

| TPSA | Topological Polar Surface Area | Predicts cell permeability |

Future Research Directions and Translational Potential

Exploration of Novel and Greener Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is crucial for the sustainable production of pharmacologically active compounds. Future research in this area will likely focus on several key aspects:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazole (B372694) derivatives. sciensage.info Further exploration of microwave-assisted reactions for the synthesis of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole and its analogs could lead to more efficient and scalable processes.

Catalytic Approaches: The use of reusable and non-toxic catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), presents a greener alternative to traditional synthetic methods. nih.gov Research into novel catalysts for the key steps in pyrazole synthesis, such as cyclocondensation, can further enhance the eco-friendliness of the process.

One-Pot, Multi-Component Reactions: Designing synthetic strategies that involve one-pot, multi-component reactions can streamline the synthesis of complex pyrazole derivatives, reducing the number of isolation and purification steps, and thereby minimizing solvent waste and energy consumption. researchgate.net The development of such a strategy for this compound derivatives would be a significant advancement.

| Synthetic Approach | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. sciensage.info |

| Novel Catalysts | Environmentally benign, potential for reusability. nih.gov |

| Multi-Component Reactions | Increased efficiency, reduced waste. researchgate.net |

Development of Multi-Targeting Therapeutic Agents

The concept of multi-target drugs, which can simultaneously modulate multiple biological targets, is gaining traction as a strategy to combat complex diseases like cancer. The this compound scaffold is well-suited for the development of such agents.

Future research will likely focus on designing derivatives that can inhibit multiple key pathways involved in disease progression. For instance, compounds that inhibit both tubulin polymerization and specific protein kinases could offer synergistic therapeutic effects and potentially overcome drug resistance. nih.gov The pyrazole nucleus is a versatile scaffold that can be functionalized to interact with various biological targets. nih.gov

Examples of Multi-Targeting Strategies:

Dual Kinase and Tubulin Inhibitors: Combining the tubulin-inhibiting properties of the trimethoxyphenyl moiety with the kinase-inhibiting potential of the pyrazole core could lead to potent anticancer agents. nih.gov

Hybrid Molecules: The synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacophores known to have complementary biological activities is a promising avenue for developing multi-targeting drugs. nih.gov

Advanced Structure-Activity Relationship Elucidation and Lead Optimization

A thorough understanding of the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective drug candidates. Future efforts in this area will involve a combination of synthetic chemistry, biological evaluation, and computational modeling.

Systematic modifications of the this compound scaffold will continue to be explored. This includes substitutions at various positions of the pyrazole ring and modifications of the trimethoxyphenyl group to investigate their impact on biological activity. nih.govfrontiersin.org For example, studies have shown that the nature and position of substituents on the pyrazole ring can significantly influence the inhibitory activity against different targets. nih.gov

Computational tools such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking will play a crucial role in predicting the biological activity of novel derivatives and guiding their design. frontiersin.org These in silico methods can help in identifying key structural features responsible for target binding and selectivity, thereby accelerating the lead optimization process.

| Compound Modification | Impact on Activity |

| N-substitution on pyrazole ring | Can influence binding affinity. nih.gov |

| Substituents on the phenyl ring | Affects potency and selectivity. frontiersin.org |

Identification and Validation of New Biological Targets for Therapeutic Intervention

While tubulin and various kinases are known targets for compounds containing the trimethoxyphenyl and pyrazole moieties, respectively, there is a vast landscape of other potential biological targets that remain to be explored. nih.govnih.gov Future research should aim to identify and validate novel targets for this compound and its derivatives.

Potential new targets could include:

Enzymes involved in metabolic pathways: Many diseases, including cancer, are associated with altered cellular metabolism. Targeting key enzymes in these pathways could offer new therapeutic opportunities.

Proteins involved in signal transduction pathways: Beyond the well-studied kinase pathways, there are numerous other signaling cascades that play critical roles in disease pathogenesis.

Epigenetic targets: The modulation of epigenetic modifiers is an emerging area in drug discovery.

Target identification and validation can be achieved through a variety of approaches, including proteomic profiling, chemical proteomics, and genetic screening. Once new targets are identified, further studies will be required to validate their role in the therapeutic effects of the compounds and to understand the mechanism of action at the molecular level.

Potential Expansion into Underexplored Disease Areas

The diverse biological activities reported for pyrazole derivatives suggest that the therapeutic potential of the this compound scaffold may extend beyond its current applications. nih.gov Future research should explore the efficacy of these compounds in a broader range of disease models.

Potential underexplored disease areas include:

Neurodegenerative Diseases: Some pyrazole derivatives have shown neuroprotective effects, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease. researchgate.net

Infectious Diseases: The pyrazole nucleus is a component of some antimicrobial agents. frontiersin.org Investigating the activity of this compound derivatives against various pathogens could lead to the development of new anti-infective drugs.

Inflammatory Disorders: Pyrazole-containing compounds have demonstrated anti-inflammatory properties. frontiersin.orgresearchgate.net Further investigation into their efficacy in chronic inflammatory diseases is warranted.

By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a wide range of human diseases.

Q & A

Q. What are the standard synthetic routes for 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole and its derivatives?

The compound is synthesized via general procedure F , involving cyclocondensation of hydrazines with α,β-unsaturated carbonyl intermediates. Key steps include:

- Use of substituted chalcones or propynal diethylacetal as three-carbon building blocks .

- Purification via flash chromatography with solvent systems like ethyl acetate/petroleum ether (ratios vary: 1:1, 3:7, or 9:1) .

- Characterization by -NMR, -NMR, and ESI-MS to confirm molecular weights (e.g., 325.1–394.8 g/mol) and substituent positions .

Q. Which analytical methods are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR): Assignments of aromatic protons (δ 6.67–7.70 ppm) and methoxy groups (δ 3.68–3.88 ppm) confirm regiochemistry .

- Mass Spectrometry (ESI): Molecular ion peaks (e.g., [M+1] = 343.0 for fluorinated derivatives) validate molecular weights .

- Elemental Analysis: Matches calculated vs. experimental values (e.g., C: 66.49% vs. 66.66%) ensure purity .

Q. What preliminary biological assays are used to evaluate its activity?

- Antiproliferative Screening: IC values against cancer cell lines (e.g., HT-29, MCF-7) using MTT assays .

- Tubulin Polymerization Inhibition: Comparison with CA-4 (combretastatin A-4) via fluorescence-based assays at submicromolar concentrations .

Advanced Research Questions

Q. How does substituent electronic modulation impact structure-activity relationships (SAR)?

- Electron-Withdrawing Groups (EWGs): Trifluoromethoxy (OCF) or fluoro substituents enhance tubulin binding by increasing electrophilicity (e.g., compound 3o , IC = 0.12 µM) .

- Electron-Donating Groups (EDGs): Methoxy or ethoxy groups improve solubility but may reduce potency unless positioned at the 4-aryl ring (e.g., 3p vs. 4c ) .

- Regioisomeric Effects: Moving the 3,4,5-trimethoxyphenyl group from the pyrazole C-3 to C-4 position retains activity (e.g., 3b vs. 4a ) due to conserved hydrophobic interactions in the colchicine-binding site .

Q. What methodologies resolve contradictions in regioisomer activity data?

- Molecular Docking: Simulations (e.g., Autodock Vina) reveal that 3p and 4c adopt similar binding poses in tubulin’s β-subunit, explaining comparable IC values despite structural differences .

- Resistance Profiling: Testing in CA-4-resistant cell lines (e.g., MCF-7/ADR) distinguishes mechanism-specific activity from general cytotoxicity .

Q. How is in vivo efficacy validated for lead derivatives?

- Orthotopic Tumor Models: Compound 4c (5 mg/kg) reduces tumor volume in murine mammary carcinoma, outperforming CA-4P (30 mg/kg) .

- Pharmacokinetic Profiling: LC-MS/MS quantifies plasma concentrations and metabolite formation to optimize dosing regimens .

Q. What strategies improve synthetic yields of challenging derivatives?

- Microwave-Assisted Synthesis: Reduces reaction times for sterically hindered derivatives (e.g., 15n–15p ) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for electron-deficient intermediates .

Data Contradiction Analysis

Q. Why do some regioisomers show comparable activity despite structural differences?

- Bioisosteric Equivalence: The pyrazole ring mimics CA-4’s cis-stilbene geometry, allowing both C-3 and C-4 trimethoxyphenyl positions to engage tubulin’s hydrophobic pocket .

- Cellular Uptake Variability: Lipophilicity differences (e.g., logP of 3i vs. 4b ) may offset potency variations in certain cell lines .

Methodological Recommendations

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Q. What crystallographic techniques validate binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.